![molecular formula C14H22Si2 B13781835 Silane, 1,2-ethanediylbis[triethenyl- CAS No. 72259-77-9](/img/no-structure.png)
Silane, 1,2-ethanediylbis[triethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 1,2-ethanediylbis[triethenyl- is a silicon-based compound with the molecular formula C14H22Si2 It is characterized by the presence of two silicon atoms bonded to an ethane backbone, each silicon atom further bonded to three vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[triethenyl- typically involves the reaction of vinylsilane derivatives with ethylene. One common method is the hydrosilylation reaction, where a vinylsilane reacts with ethylene in the presence of a platinum catalyst to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of Silane, 1,2-ethanediylbis[triethenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial viability of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, 1,2-ethanediylbis[triethenyl- undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives. These products have diverse applications in materials science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Silane, 1,2-ethanediylbis[triethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing novel therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism by which Silane, 1,2-ethanediylbis[triethenyl- exerts its effects involves the interaction of its vinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include radical or ionic intermediates, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, 1,2-ethanediylbis[trichloro-: This compound has chlorine atoms instead of vinyl groups, leading to different reactivity and applications.
1,2-ethynediylbis[trimethylsilane]: This compound features ethynyl groups, which impart different chemical properties compared to vinyl groups.
Uniqueness
Silane, 1,2-ethanediylbis[triethenyl- is unique due to its combination of vinyl groups and silicon atoms, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties and reactivity .
Eigenschaften
72259-77-9 | |
Molekularformel |
C14H22Si2 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
tris(ethenyl)-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C14H22Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H,1-6,13-14H2 |
InChI-Schlüssel |
ISQPYTOJCDIYBW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](CC[Si](C=C)(C=C)C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.